5-(Azepan-1-yl)-4-nitro-2,1,3-benzoselenadiazole
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Overview
Description
5-(Azepan-1-yl)-4-nitro-2,1,3-benzoselenadiazole is a heterocyclic compound that contains a benzoselenadiazole core with an azepane and a nitro group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azepan-1-yl)-4-nitro-2,1,3-benzoselenadiazole typically involves the following steps:
Formation of the Benzoselenadiazole Core: This can be achieved by reacting o-phenylenediamine with selenium dioxide in the presence of an oxidizing agent.
Introduction of the Nitro Group: Nitration of the benzoselenadiazole core is carried out using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Azepane Group: The azepane group can be introduced via nucleophilic substitution reactions using azepane and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Azepan-1-yl)-4-nitro-2,1,3-benzoselenadiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azepane group can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Cyclization: Acidic or basic conditions depending on the desired product.
Major Products Formed
Reduction: 5-(Azepan-1-yl)-4-amino-2,1,3-benzoselenadiazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
5-(Azepan-1-yl)-4-nitro-2,1,3-benzoselenadiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its unique structural features.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 5-(Azepan-1-yl)-4-nitro-2,1,3-benzoselenadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to its biological effects.
Pathways Involved: It may inhibit key enzymes involved in cell proliferation, induce apoptosis in cancer cells, or disrupt microbial cell walls.
Comparison with Similar Compounds
Similar Compounds
- 5-(Piperidin-1-yl)-4-nitro-2,1,3-benzoselenadiazole
- 5-(Morpholin-1-yl)-4-nitro-2,1,3-benzoselenadiazole
- 5-(Azepan-1-yl)-4-amino-2,1,3-benzoselenadiazole
Uniqueness
5-(Azepan-1-yl)-4-nitro-2,1,3-benzoselenadiazole is unique due to the presence of the azepane group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can lead to different biological activities and applications in various fields.
Properties
Molecular Formula |
C12H14N4O2Se |
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Molecular Weight |
325.24 g/mol |
IUPAC Name |
5-(azepan-1-yl)-4-nitro-2,1,3-benzoselenadiazole |
InChI |
InChI=1S/C12H14N4O2Se/c17-16(18)12-10(15-7-3-1-2-4-8-15)6-5-9-11(12)14-19-13-9/h5-6H,1-4,7-8H2 |
InChI Key |
TTXQOIGUUGLOLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=C(C3=N[Se]N=C3C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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